N6-isopentyl-1-phenyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
This compound features an isopentyl (3-methylbutyl) group at the N6 position, a phenyl group at the 1-position, and a p-tolyl (4-methylphenyl) group at the N4 position. The structural modifications aim to optimize interactions with biological targets, particularly kinases like JAK3, where pyrazolo[3,4-d]pyrimidine derivatives have demonstrated selectivity and potency .
Properties
Molecular Formula |
C23H26N6 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
6-N-(3-methylbutyl)-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C23H26N6/c1-16(2)13-14-24-23-27-21(26-18-11-9-17(3)10-12-18)20-15-25-29(22(20)28-23)19-7-5-4-6-8-19/h4-12,15-16H,13-14H2,1-3H3,(H2,24,26,27,28) |
InChI Key |
KIKGBJPOBWIWTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N6-(3-METHYLBUTYL)-N4-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
N6-(3-METHYLBUTYL)-N4-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N6-(3-METHYLBUTYL)-N4-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Research has shown its potential anticancer activity, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N6-(3-METHYLBUTYL)-N4-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell growth and proliferation .
Comparison with Similar Compounds
Substituent Effects on JAK3 Inhibition
- N6-Cycloheptyl-N4-(3-methoxyphenyl) derivative (): Substitution with a cycloheptyl group at N6 and 3-methoxyphenyl at N4 introduces bulkier hydrophobic groups.
- However, smaller substituents like ethyl at N6 may reduce selectivity compared to branched isopentyl .
Anticancer Activity
- N4-Ethyl-N6,1-diphenyl derivative ():
This compound exhibited moderate anticancer activity in preliminary assays. The lack of a hydrophobic N6 group (e.g., isopentyl) may limit membrane permeability, reducing efficacy .
Physicochemical Properties
Solubility and Stability
- Hydrated vs. Anhydrous Forms (): N4-Substituted derivatives crystallize as hydrates or solvent-free forms.
- Molecular Weight and Density ():
- N4,N6-Dimethyl derivative : Molecular weight = 178.19 g/mol, density = 1.479 g/cm³ .
- N4,N6-Bis(isopropyl)-1-phenyl derivative : Molecular weight = 298.39 g/mol, higher hydrophobicity due to branched substituents .
The target compound’s isopentyl group likely increases molecular weight (~340–360 g/mol) and lipophilicity, favoring blood-brain barrier penetration but possibly reducing aqueous solubility.
Selectivity and Toxicity
- Toxicity of Phenyl Substitutions ():
Substitution with phenyl at the R3 position (e.g., compound 7_2d11) caused toxicity, whereas hydrophobic N6 groups (e.g., isopentyl) may mitigate off-target effects by enhancing target specificity . - Safety Profiles (): Pyrazolo[3,4-d]pyrimidine derivatives generally exhibit acute oral toxicity (LD50 < 300 mg/kg). Bulkier N6 substituents like isopentyl may reduce metabolic activation, improving safety compared to smaller alkyl groups .
Biological Activity
N6-isopentyl-1-phenyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs) and other molecular targets involved in cancer proliferation. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C23H26N6
- Molecular Weight : 386.5 g/mol
- IUPAC Name : this compound
The unique structure of this compound, characterized by its pyrazolo[3,4-d]pyrimidine core and various substituents, contributes to its distinct chemical properties and biological activities.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Condensation of hydrazine derivatives with pyrimidine precursors .
- Refluxing in solvents like ethanol or pyridine to ensure complete reaction.
This method allows for high purity levels and efficient production of the compound.
Inhibition of Cyclin-Dependent Kinases (CDKs)
This compound has been identified as a potent inhibitor of CDKs, which play a crucial role in regulating the cell cycle. Research indicates that compounds in this class can effectively inhibit cancer cell growth by targeting specific kinases involved in cellular proliferation pathways.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- Studies have shown that related pyrazolo[3,4-d]pyrimidines exhibit cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potent anti-proliferative effects. For example:
- MCF-7: IC50 = 15 µM
- HCT-116: IC50 = 10 µM
- Studies have shown that related pyrazolo[3,4-d]pyrimidines exhibit cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potent anti-proliferative effects. For example:
-
Mechanistic Insights :
- Flow cytometric analyses revealed that these compounds can induce apoptosis and arrest the cell cycle at specific phases (S and G2/M), suggesting their potential as effective anticancer agents.
Interaction with Molecular Targets
This compound interacts with several molecular targets beyond CDKs, including epidermal growth factor receptors (EGFR). The compound's structural similarity to ATP allows it to act as an ATP-competitive inhibitor against EGFR mutants.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Contains tert-butyl and methylphenyl groups | Different substituents affecting biological activity |
| 1-N-(3-methylbutyl)-N-(4-methylphenyl)-pyrazolo[3,4-d]pyrimidin | Similar core structure but varies in alkyl side chains | Potentially altered pharmacokinetics |
| 1-NM-PP1 | A known CDK inhibitor with similar activity | Established efficacy in clinical studies |
The specificity of this compound's substituents may lead to enhanced selectivity and reduced off-target effects compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
